

# Uracil-1-acetic acid (CAS: 4113-97-7): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Uracil-1-acetic acid (CAS 4113-97-7), a pivotal molecule in the development of novel therapeutic agents. This document covers its physicochemical properties, synthesis, and its role as a scaffold in creating potent antitumor and antiviral compounds. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to support advanced research and development.

## Chemical and Physical Properties

Uracil-1-acetic acid, with the molecular formula  $C_6H_6N_2O_4$ , is a derivative of the pyrimidine base uracil. Its fundamental properties are summarized below. While exhaustive experimental data for this specific compound is not widely published, the properties of the parent molecule, uracil, provide a strong basis for estimation.

Property	Value	Source(s)
CAS Number	4113-97-7	
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	170.12 g/mol	[1]
Melting Point	338-340 °C	[2]
Boiling Point	>300 °C (decomposes) (estimated)	[3]
Solubility	Soluble in hot water and alkaline solutions (e.g., aqueous ammonia); slightly soluble in cold water; insoluble in alcohol and ether.	[4]
pKa (acidic)	~9.38 (estimated from uracil)	[5]
Appearance	White to slightly yellow crystalline powder.	[3]

## Synthesis of Uracil-1-acetic acid

Uracil-1-acetic acid can be synthesized through various methods. Below are two detailed protocols.

### Experimental Protocol: Synthesis from Alkali Formyl Acetic Acid Ester and Thiourea

This method involves the reaction of an alkali formyl acetic acid ester with thiourea, followed by treatment with chloroacetic acid and subsequent acid-catalyzed cyclization and hydrolysis.[2]

Materials:

- Sodium methanolate solution (30% in methanol)
- Ethyl formate

- Ethyl acetate
- Thiourea
- Chloroacetic acid
- Concentrated Hydrochloric Acid (HCl)
- Water

#### Procedure:

- Preparation of Sodium Formyl Acetic Acid Ethyl Ester: In a suitable reaction vessel, add 180 g (1 mol) of a 30% sodium methanolate solution in methanol to a mixture of 74 g (1 mol) of ethyl formate and 88 g (1 mol) of ethyl acetate. Stir the mixture at 20-25 °C for 2 hours.
- Reaction with Thiourea: Add 76 g (1 mol) of thiourea to the reaction mixture. Stir at 20-25 °C for an additional 2 hours.
- Addition of Chloroacetic Acid: While maintaining the temperature at 20 °C with cooling, slowly add a solution of 47.3 g (0.5 mol) of chloroacetic acid in 75 ml of water.
- First Reflux: Heat the mixture to reflux for 1 hour.
- Acidification and Second Reflux: After cooling, acidify the mixture to pH 2 with concentrated hydrochloric acid. Heat the mixture to reflux for 3 hours.
- Isolation and Purification: The product, Uracil-1-acetic acid, will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry at 120 °C in vacuo to yield the final product.

## Experimental Protocol: Synthesis via Hydrolysis of Uracil-1-malonic acid diethyl ester

This method involves the alkylation of silylated uracil followed by hydrolysis.[6]

#### Materials:

- Uracil

- Hexamethyldisilazane (HMDS)
- Ammonium sulfate
- Bromo-malonic acid diethyl ester
- Sodium hydroxide (NaOH)
- Hydrochloric Acid (HCl)

#### Procedure:

- **Silylation of Uracil:** Reflux a mixture of uracil, a catalytic amount of ammonium sulfate, and an excess of hexamethyldisilazane (HMDS) until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyl) uracil. Remove excess HMDS by distillation.
- **Alkylation:** Add bromo-malonic acid diethyl ester to the silylated uracil and heat the mixture to initiate the alkylation reaction. Monitor the reaction by thin-layer chromatography (TLC).
- **Hydrolysis:** After the reaction is complete, add a solution of sodium hydroxide (NaOH) and heat to hydrolyze the ester and malonic ester groups. The reaction conditions (concentration of NaOH and temperature) will determine the final product. To favor the formation of Uracil-1-acetic acid, use controlled hydrolysis conditions.
- **Acidification and Isolation:** After hydrolysis, cool the reaction mixture and acidify with hydrochloric acid (HCl) to precipitate the Uracil-1-acetic acid. Filter the precipitate, wash with cold water, and dry to obtain the pure product.

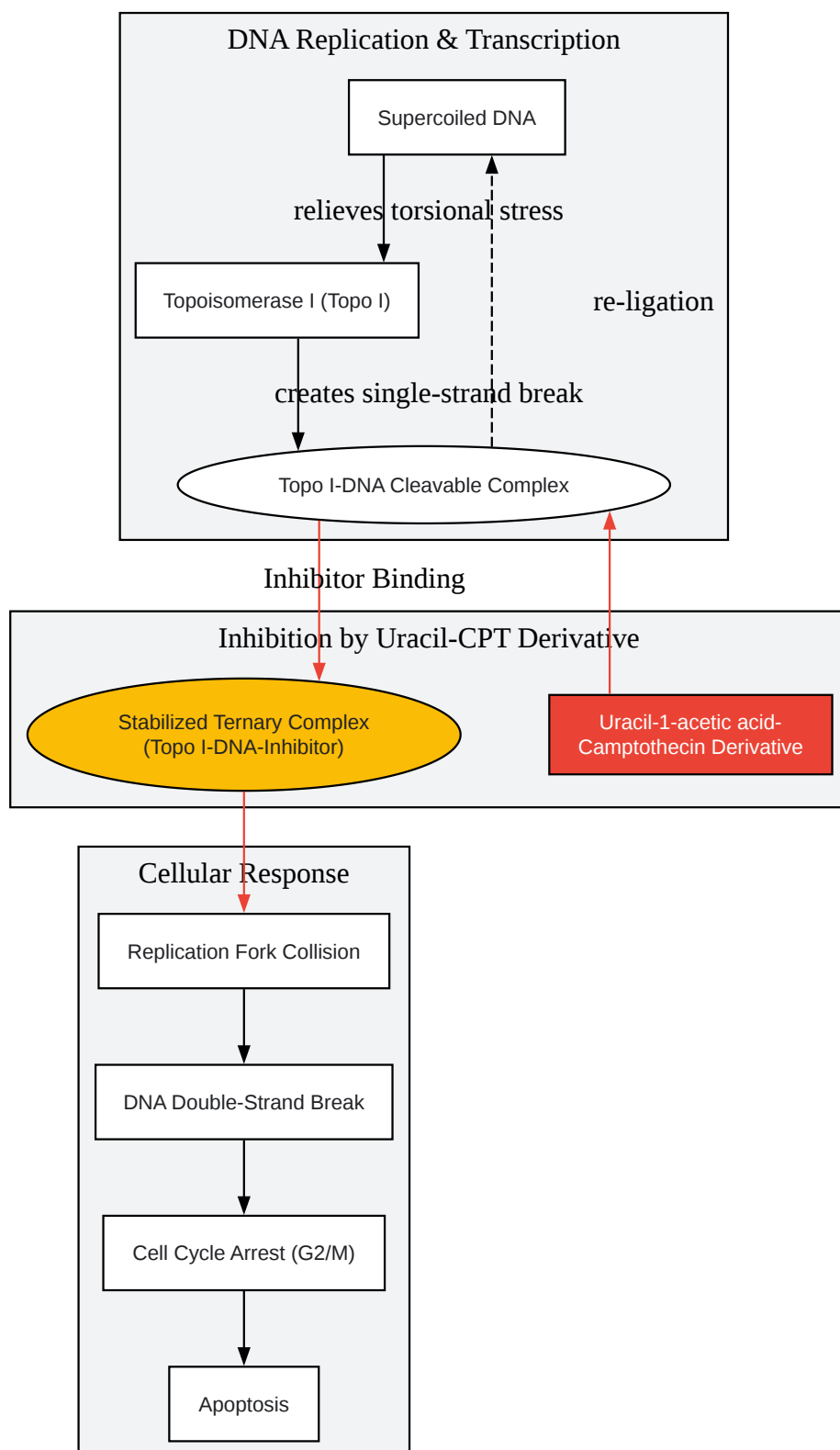
## Applications in Drug Development

Uracil-1-acetic acid serves as a crucial building block for the synthesis of derivatives with significant therapeutic potential, particularly in oncology and virology.

### Antitumor Activity: Topoisomerase I Inhibition

Derivatives of Uracil-1-acetic acid, when esterified with camptothecin (CPT) and its analogues, have demonstrated potent antitumor activity.<sup>[7][8]</sup> These compounds act as inhibitors of Topoisomerase I (Topo I), a key enzyme in DNA replication and transcription.

Topo I inhibitors function by trapping the enzyme-DNA covalent complex, known as the cleavable complex. This prevents the re-ligation of the single-strand DNA break created by Topo I, leading to the accumulation of DNA damage. When a replication fork collides with this stabilized complex, it results in a double-strand break, which, if not repaired, triggers cell cycle arrest and ultimately apoptosis (programmed cell death).[7][8]



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### Mechanism of Topoisomerase I Inhibition.

Numerous studies have reported that Uracil-1-acetic acid-camptothecin derivatives exhibit significant cytotoxicity against a range of human cancer cell lines. Often, their potency is comparable or superior to established anticancer drugs like topotecan (TPT) and camptothecin (CPT).<sup>[8][9][10]</sup>

Derivative Class	Cell Lines Tested	Observed Activity (IC <sub>50</sub> )	Reference(s)
Substituted Uracil-1'-(N)-acetic acid esters of CPTs	A549 (Lung), Bel7402 (Liver), BGC-823 (Gastric), HCT-8 (Colon), A2780 (Ovarian)	Comparable or superior to Camptothecin and Topotecan.	<sup>[8]</sup>
5-Fluorouracil-1'-(N)-acetic acid ester of CPT (Compound 12)	A549, Bel7402, BGC-823, HCT-8, A2780	Showed the best efficacy among the series tested.	<sup>[7][8]</sup>

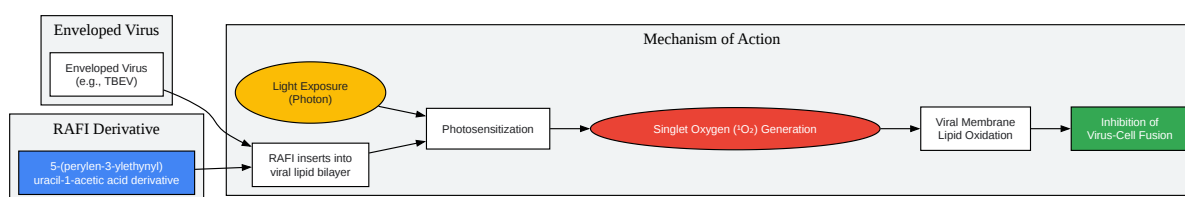
Selected derivatives have also shown promising results in animal models.

Derivative	Mouse Model	Tumor Type	Observed Activity	Reference(s)
5-Fluorouracil-1'-(N)-acetic acid ester of CPT (Compound 12)	Kunming mice (H22 xenograft)	Mouse Liver Carcinoma	Activity close to Paclitaxel and cyclophosphamide.	<sup>[7][8]</sup>
Nude mice (BGC-823 xenograft)	Human Gastric Carcinoma	Similar activity compared to irinotecan.	<sup>[7][8]</sup>	
Nude mice (Bel-7402 xenograft)	Human Hepatocarcinoma	Better activity than irinotecan.	<sup>[7][8]</sup>	

## Antiviral Activity: Rigid Amphipathic Fusion Inhibition

Derivatives of 5-(perylene-3-ylethynyl)uracil-1-acetic acid have emerged as a class of broad-spectrum antivirals against enveloped viruses, such as the Tick-Borne Encephalitis Virus (TBEV).<sup>[11][12]</sup> These molecules are classified as Rigid Amphipathic Fusion Inhibitors (RAFIs).

The antiviral mechanism of these RAFIs is not directed at a specific viral protein but rather at the viral membrane. The perylene moiety of the molecule inserts into the lipid bilayer of the viral envelope. Upon exposure to light, the perylene acts as a photosensitizer, generating singlet oxygen ( $^1\text{O}_2$ ). This highly reactive species oxidizes lipids within the viral membrane, altering its biophysical properties and inhibiting the membrane fusion process required for viral entry into the host cell.<sup>[11]</sup>



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### Antiviral Workflow of RAFI Derivatives.

These compounds have shown remarkable potency against TBEV in cell culture assays.



Derivative Class	Virus Strain	Cell Line	Observed Activity (EC <sub>50</sub> )	Selectivity Index (SI = CC <sub>50</sub> /EC <sub>50</sub> )	Reference(s)
Ramified derivatives of 5-(perylene-3-ylethynyl)uracil-1-acetic acid	TBEV	PEK cells	1-3 nM	Up to 50,000	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Alkyne precursor (Compound 7)	TBEV	PEK cells	Nanomolar range (most potent in series)	High	<a href="#">[11]</a>

## Key Experimental Methodologies

### In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance of the resulting solution is measured, typically at 570 nm.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO<sub>2</sub>).
- **Compound Treatment:** Prepare serial dilutions of the test compounds (e.g., Uracil-1-acetic acid derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.

- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- MTT Addition: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
- Formazan Formation: Incubate the plate for 2-4 hours at 37 °C, allowing formazan crystals to form.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## In Vivo Antitumor Efficacy Study: Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of Uracil-1-acetic acid derivatives in a subcutaneous xenograft mouse model.

Protocol:

- Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.
- Tumor Cell Inoculation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10<sup>6</sup> cells in 100  $\mu$ L of PBS or Matrigel) into the flank of each mouse.
- Tumor Growth and Grouping: Monitor the mice regularly. When the tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment and control groups (n=8-10 per group).
- Compound Administration:

- Prepare the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
- Administer the compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily, every other day) and dosage.
- Administer the vehicle solution to the control group.
- Monitoring:
  - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor the body weight of the mice as an indicator of toxicity.
  - Observe the general health and behavior of the animals.
- Endpoint and Analysis:
  - Continue the experiment for a set duration or until tumors in the control group reach a predetermined maximum size.
  - Euthanize the mice and excise the tumors.
  - Weigh the tumors and calculate the tumor growth inhibition (TGI) rate.
  - Tissues can be collected for further analysis (e.g., histology, Western blotting) to study the mechanism of action in vivo.

## Conclusion

Uracil-1-acetic acid (CAS 4113-97-7) is a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both antitumor and antiviral agents through distinct and potent mechanisms of action. The data presented in this guide, including synthetic protocols and methodologies for biological evaluation, underscores the importance of this compound in the ongoing search for novel therapeutics. Further exploration and

optimization of Uracil-1-acetic acid-based structures are promising avenues for the development of next-generation drugs to combat cancer and viral infections.

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- To cite this document: BenchChem. [Uracil-1-acetic acid (CAS: 4113-97-7): A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

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